molecular formula C16H18N2O2S B2976713 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 850916-12-0

4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No.: B2976713
CAS No.: 850916-12-0
M. Wt: 302.39
InChI Key: CDBPFQKHNORVQQ-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and an ethoxyphenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 4-ethoxyaniline with thiourea in the presence of a dehydrating agent like phosphorus oxychloride . The reaction mixture is then heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxyphenyl group can be oxidized to form the corresponding quinone derivative.

  • Reduction: : Reduction reactions can be performed to reduce the quinazolinone ring, leading to the formation of different derivatives.

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like nitric acid or sulfuric acid .

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Derivatives with reduced quinazolinone rings.

  • Substitution: : Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activities.

Comparison with Similar Compounds

This compound is unique due to its specific structure and potential applications. Similar compounds include:

  • Quinazolinones: : These share the quinazolinone core but differ in their substituents.

  • Phenylureas: : These compounds have a similar ethoxyphenyl group but lack the quinazolinone ring.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-20-11-8-6-10(7-9-11)15-14-12(17-16(21)18-15)4-3-5-13(14)19/h6-9,15H,2-5H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBPFQKHNORVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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